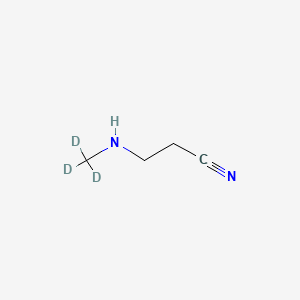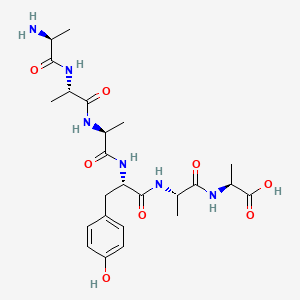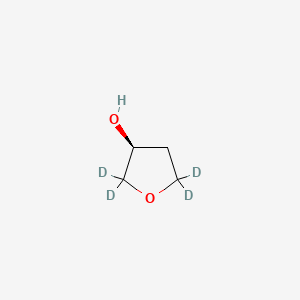![molecular formula C14H9ClF3NO3 B562778 6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one CAS No. 1189694-49-2](/img/structure/B562778.png)
6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one” is a chemical compound with the molecular formula C14H5D4ClF3NO3 . It is available for purchase from various chemical suppliers .
Chemical Reactions Analysis
The chemical reactions involving this compound could not be found in the available resources. The reactivity of a compound is determined by its molecular structure, and without specific information, it’s challenging to predict its behavior in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters like melting point, boiling point, density, and more. For this compound, such specific information could not be found in the available resources .Applications De Recherche Scientifique
Structural and Spectral Analysis : This compound, also known as Efavirenz, has been studied for its structural and spectral characteristics using methods like Raman spectroscopy and quantum chemistry. Researchers have investigated its optimized geometries, electronic charge distribution, dipole moments, and electrostatic potential surface (Mishra, Chaturvedi, Srivastava, Tandon, Ayala, & Siesler, 2010).
pH-Solubility Behavior : The solubility of this compound as a function of pH has been investigated, revealing a significant increase in aqueous solubility at pH levels above 10. This study provides insights into its ionization behavior and the potential influence of surrounding substituents on its chemical properties (Rabel, Maurin, Rowe, & Hussain, 1996).
Synthesis of New Solid Forms : Research has been conducted on the synthesis of new solvatomorphs of Efavirenz. This includes studying the correlation between its vibrational modes and crystalline structure, which is important for understanding its physical and chemical stability (Marques, Rezende, de Lima, Marques, Prado, Leal, Rocha, Ferreira, & Resende, 2017).
Conformational Analysis : Studies have been conducted on the possible conformations and relative stabilities of Efavirenz, using vibrational spectroscopy and quantum chemical methods. This research helps in understanding the molecule's behavior in different environments (Mishra, Tandon, & Ayala, 2012).
Metabolic Studies : Investigations into how heteroatom substitutions in the oxazinone ring of Efavirenz affect its metabolism by cytochrome P450 2B6 have been conducted. These studies provide valuable information for drug development and understanding drug interactions (Cox & Bumpus, 2016).
Crystal Structure Analysis : The crystal structures of Efavirenz and its monohydrate form have been determined, providing insights into the molecular conformation and the influence of amide groups in crystal packing. Such studies are crucial for drug formulation and stability analysis (Ravikumar & Sridhar, 2009).
Orientations Futures
Propriétés
IUPAC Name |
6-chloro-4-[1,1,1-trifluoro-2-hydroxy-4-(2,2,3,3-tetradeuteriocyclopropyl)but-3-yn-2-yl]-3H-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c15-8-5-9(11-10(6-8)22-12(20)19-11)13(21,14(16,17)18)4-3-7-1-2-7/h5-7,21H,1-2H2,(H,19,20)/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOBRGCVKYQWSN-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC(C2=C3C(=CC(=C2)Cl)OC(=O)N3)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])C#CC(C2=C3C(=CC(=C2)Cl)OC(=O)N3)(C(F)(F)F)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724518 |
Source


|
| Record name | 6-Chloro-4-[4-(2,2,3,3-~2~H_4_)cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189694-49-2 |
Source


|
| Record name | 6-Chloro-4-[4-(2,2,3,3-~2~H_4_)cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Pyridinedicarboxylicacid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl1-(phenylmethyl)-3-pyrrolidinyl ester, monohydrochloride, [R-(R*,S*)]-(9CI)](/img/structure/B562695.png)









![2-Ethyl 7,9-dimethyl 5,5-dimethoxy-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate](/img/structure/B562710.png)


